molecular formula C7H5F3LiNO3S B2512935 Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate CAS No. 2241131-15-5

Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate

Cat. No.: B2512935
CAS No.: 2241131-15-5
M. Wt: 247.12
InChI Key: SLNYJKZUCYGFPG-UHFFFAOYSA-M
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Description

Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C7H5F3LiNO3S and a molecular weight of 247.12 g/mol . This compound is characterized by the presence of a lithium ion, a methoxy group, a trifluoromethyl group, and a pyridine ring with a sulfinate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate typically involves the reaction of 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to ensure the stability of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce sulfinic acids .

Scientific Research Applications

Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions and binding to receptor sites .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate include:

  • Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonate
  • Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinic acid
  • Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-thiol

Uniqueness

The presence of both a methoxy and a trifluoromethyl group enhances its stability and reactivity in various chemical reactions .

Biological Activity

Lithium(1+)ion6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8F3LiN1O2SC_8H_8F_3LiN_1O_2S and a molecular weight of approximately 243.2 g/mol. The compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group, which significantly influence its biological activity through enhanced lipophilicity and metabolic stability.

Antimicrobial Activity

Research has indicated that lithium salts, particularly those with functionalized pyridine derivatives, exhibit notable antimicrobial activity. A study evaluating various pyridine derivatives demonstrated that compounds with trifluoromethyl groups showed enhanced antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLReference
Staphylococcus aureus8
Streptococcus pneumoniae4
Enterococcus faecalis16

The introduction of the trifluoromethyl group is believed to enhance the binding affinity of the compound to bacterial targets, leading to improved efficacy against resistant strains .

The mechanism by which this compound exhibits its biological effects involves several pathways:

  • Inhibition of Protein Synthesis : Similar to other antibacterial agents, it may inhibit protein synthesis by targeting the bacterial ribosome.
  • Biofilm Disruption : The compound has been shown to disrupt biofilm formation in bacteria, which is crucial for treating chronic infections. Studies indicate that it significantly reduces biofilm density in a dose-dependent manner .
  • Modulation of Enzymatic Activity : The presence of the methoxy group enhances interaction with various enzymes involved in bacterial metabolism .

Case Studies

A recent study focused on the synthesis and evaluation of this compound alongside other similar compounds. The results highlighted its superior activity against specific bacterial strains compared to traditional antibiotics like linezolid .

Key Findings:

  • Broad-Spectrum Activity : Demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
  • Reduced Resistance Development : Prolonged exposure studies indicated that bacteria developed less resistance compared to conventional antibiotics over time.

Safety and Toxicity

While lithium compounds are generally well-tolerated, the safety profile of this compound requires careful consideration. Preliminary toxicity assessments indicate potential irritations but further studies are needed to establish comprehensive safety data .

Properties

IUPAC Name

lithium;6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S.Li/c1-14-5-3-2-4(15(12)13)6(11-5)7(8,9)10;/h2-3H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNYJKZUCYGFPG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=NC(=C(C=C1)S(=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3LiNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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